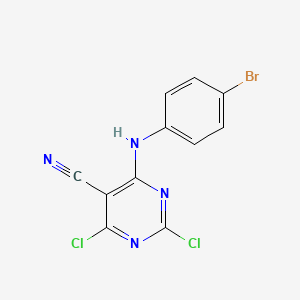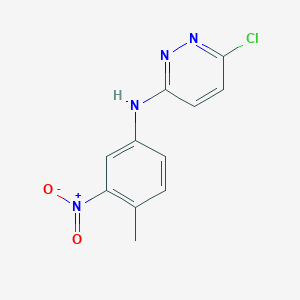
6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with 4-methyl-3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Reduction: Formation of 6-Chloro-N-(4-methyl-3-aminophenyl)pyridazin-3-amine.
Oxidation: Formation of 6-Chloro-N-(4-carboxy-3-nitrophenyl)pyridazin-3-amine.
Aplicaciones Científicas De Investigación
6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-pyridazinamine
- 6-Chloro-N-methyl-4-pyrimidinamine
- 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Uniqueness
6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both chloro and nitro groups on the aromatic ring enhances its reactivity and potential biological activities compared to other pyridazine derivatives .
Propiedades
Número CAS |
61471-96-3 |
|---|---|
Fórmula molecular |
C11H9ClN4O2 |
Peso molecular |
264.67 g/mol |
Nombre IUPAC |
6-chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine |
InChI |
InChI=1S/C11H9ClN4O2/c1-7-2-3-8(6-9(7)16(17)18)13-11-5-4-10(12)14-15-11/h2-6H,1H3,(H,13,15) |
Clave InChI |
TYFYVPYLTVLPLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


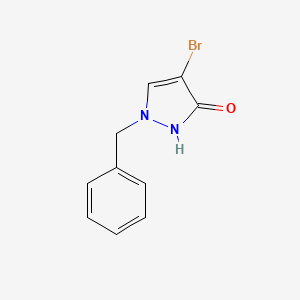

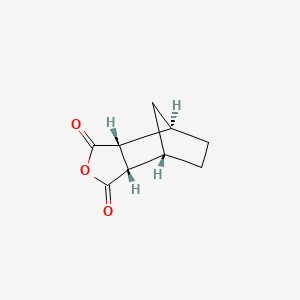
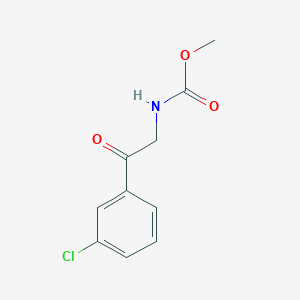


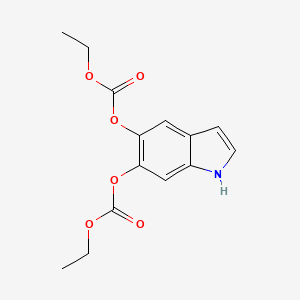
![4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide](/img/structure/B12926137.png)

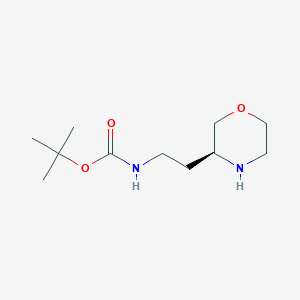

![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)
